N-(3-Methanethiosulfonylpropyl) Phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

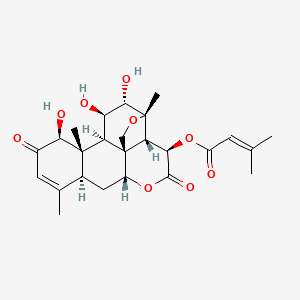

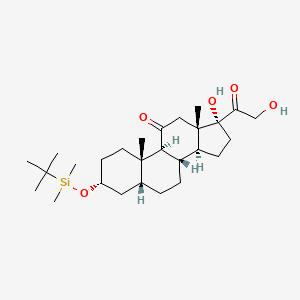

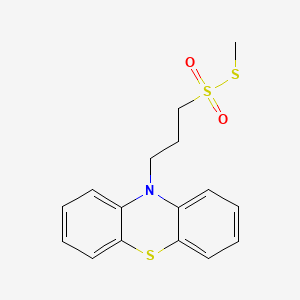

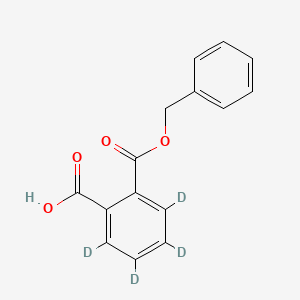

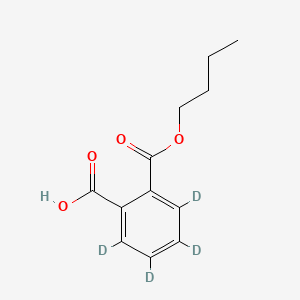

N-(3-Methanethiosulfonylpropyl) Phenothiazine is a reference standard available for purchase from various chemical suppliers . It is the MTS analogue of the antipsychotic Promazine. It is related to the thiazine-class of heterocyclic compounds .

Molecular Structure Analysis

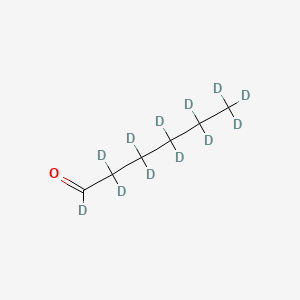

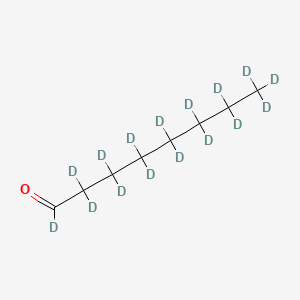

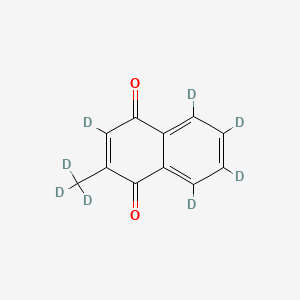

The molecular formula of N-(3-Methanethiosulfonylpropyl) Phenothiazine is C16H17NO2S3 . The molecular weight is 351.497 .Chemical Reactions Analysis

While specific chemical reactions involving N-(3-Methanethiosulfonylpropyl) Phenothiazine are not available, extended phenothiazines have been studied for their photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings .Scientific Research Applications

Phenothiazine's Historical Context and Biochemical Significance

Phenothiazine, the parent structure for N-(3-Methanethiosulfonylpropyl) Phenothiazine, has a rich history in pharmacology and biomedicine, originating from organic dye chemistry. Its redox chemistry makes it a potent chain-breaking antioxidant, attracting interest for neurodegenerative disease research (Ohlow & Moosmann, 2011).

Structural and Biological Activity

Phenothiazine, with nitrogen and sulphur atoms in its structure, displays diverse biological activities. It has insecticidal, antifungal, antibacterial, and anthelmintic properties, impacting various medical and veterinary practices (Mitchell, 2006).

Electrochemical Applications

A phenothiazine derivative, N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, exhibits electrochemical behaviors promising for electrochemical (bio)sensors. These derivatives' potential in acid-base and redox titration, and in discriminating between native and damaged DNA, highlights their electrochemical application significance (Kuzin et al., 2020).

Photovoltaic Applications

Phenothiazine's versatility is notable in photovoltaic applications. Its structural diversity within the phenothiazine dye class for dye-sensitized solar cells underlines its potential in renewable energy technologies (Buene et al., 2019).

Polymeric Phenothiazine Derivatives

Polyphenothiazine derivatives, with unique electrical and photoelectric properties, are of interest for their potential in macromolecular systems. Their synthesis and properties make them attractive for research in electrical and photoelectric domains (Shagun et al., 2012).

Antimicrobial and Antitumor Potential

Phenothiazines demonstrate antimicrobial and antitumor activities, offering potential clinical applications as psychotropics and in cancer treatments. Their interaction with DNA and other cellular components underlines their biological significance (Motohashi et al., 2006).

Synthesis for Medicinal Applications

The synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine demonstrates its medicinal applications, including antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012).

Charge Separation in Catalysis and Nanotechnology

Phenothiazines are also key in catalysis and nanotechnology, where their photochemical properties facilitate oxidative catalysis and synthesis of nanoparticles with applications in logic operations (Santos et al., 2020).

properties

IUPAC Name |

10-(3-methylsulfanylsulfonylpropyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S3/c1-20-22(18,19)12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGFKUYZOBPXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methanethiosulfonylpropyl) Phenothiazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/no-structure.png)